N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Phenyl Ring: The starting material, 4-fluoro-3-methoxyphenylboronic acid, is prepared through a series of reactions involving fluorination and methoxylation of a phenyl ring.
Coupling Reaction: The phenylboronic acid is then coupled with a pyrazole derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or methoxy groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect.
Pathways Involved: The inhibition of key enzymes or receptors disrupts critical cellular pathways, resulting in the suppression of cell growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but lacks the pyrazole ring and amine group.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the pyrazole ring and amine group.
Uniqueness
N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine is unique due to the presence of both the fluorine and methoxy groups on the phenyl ring, as well as the pyrazole ring with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-4-7(2-3-9(10)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
BUQNDECQNVAXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CNN=C2)F |
Origin of Product |
United States |
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